

An In-depth Technical Guide to 2-(1H-imidazol-2-yl)pyridine

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Compound of Interest

Compound Name: 2-(1H-Imidazol-2-yl)pyridine

Cat. No.: B096035

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(1H-imidazol-2-yl)pyridine**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document consolidates essential chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and its application in the context of drug discovery, particularly as a scaffold for kinase inhibitors. Included are diagrams illustrating its synthesis workflow, its role in inhibiting the BRAF-mediated signaling pathway, and a general protocol for kinase inhibitor screening.

Chemical Identifiers and Physicochemical Properties

2-(1H-imidazol-2-yl)pyridine is a bicyclic aromatic heterocycle. Its structure, comprising a pyridine ring linked to an imidazole ring, makes it a versatile ligand and a key intermediate in the synthesis of more complex molecules.^{[1][2]}

Identifiers

A comprehensive list of identifiers for **2-(1H-imidazol-2-yl)pyridine** is provided below, facilitating its unambiguous identification in databases and literature.

Identifier Type	Value	Reference
CAS Number	18653-75-3	[3] [4]
Molecular Formula	C ₈ H ₇ N ₃	[3] [5]
IUPAC Name	2-(1H-imidazol-2-yl)pyridine	[3]
InChI	InChI=1S/C8H7N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H,(H,10,11)	[3]
InChIKey	SZXUTTGMFUSMCE-UHFFFAOYSA-N	[3]
SMILES	<chem>C1=CC=NC(=C1)C2=NC=CN2</chem>	[3]
PubChem CID	589313	[3]
EC Number	695-587-9	[3]
MDL Number	MFCD05863221	

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties are summarized in the table below. This data is critical for its characterization, handling, and use in synthetic and analytical procedures.

Property	Value	Reference
Molecular Weight	145.16 g/mol	[4]
Appearance	White to light yellow solid/powder	[6]
Melting Point	135-140 °C	
Solubility	Soluble in ethanol and ether; slightly soluble in water	[6]
pKa	pK1: 8.98 (+1) (at 25°C)	[6]
Purity	≥97-99% (Commercially available)	[5]
Mass Spectrometry	m/z Top Peak: 145; 2nd Highest: 105; 3rd Highest: 78 (GC-MS)	[3]
Storage	Store in a cool, dry place under an inert atmosphere	[5][6]

Applications in Drug Discovery and Materials Science

The unique structural features of **2-(1H-imidazol-2-yl)pyridine** make it a valuable scaffold in several scientific domains.

- **Medicinal Chemistry:** It is a key structural unit in the development of novel therapeutic agents.[1] Its derivatives have been extensively investigated as potential kinase inhibitors, particularly targeting BRAF kinase, which is implicated in various cancers.[7] The scaffold can interact with specific biological targets, making it a candidate for developing new antitumor and antibacterial drugs.[1][7]
- **Catalysis:** The compound can act as a ligand, coordinating with metal ions to form complex catalysts. These metal complexes have shown high catalytic activity in organic reactions like

carbon-carbon bond formation and hydrogenation, promoting more efficient and environmentally friendly synthesis routes.[2]

- **Materials Science:** It serves as a building block for constructing metal-organic frameworks (MOFs). These materials exhibit special optical, electrical, or magnetic properties with potential applications in gas adsorption, separation, and fluorescence sensing.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-(1H-imidazol-2-yl)pyridine** and a representative protocol for an in vitro kinase assay, a common application for its derivatives.

Synthesis of 2-(1H-imidazol-2-yl)pyridine

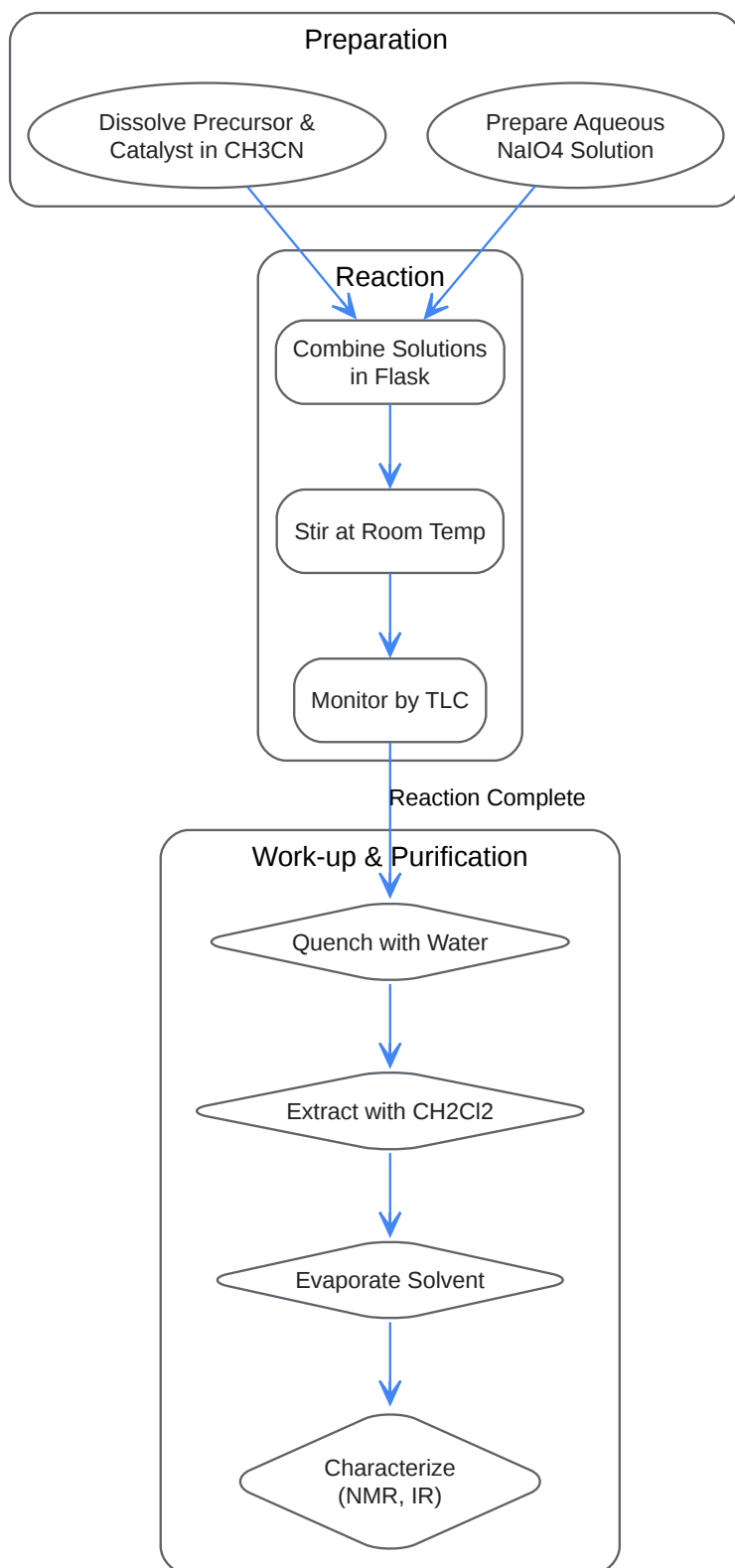
One common method for synthesizing **2-(1H-imidazol-2-yl)pyridine** is through the dehydrogenation of its precursor, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine. A generalized procedure is outlined below.[8]

Materials:

- 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol)
- [Mn(TPP)Cl] (Manganese(III) tetraphenylporphyrin chloride) (0.05 mmol)
- NaIO₄ (Sodium periodate) (2 mmol)
- Acetonitrile (CH₃CN) (5 mL)
- Deionized Water (H₂O) (10 mL + 30 mL)
- Dichloromethane (CH₂Cl₂) (2 x 20 mL)
- 25 mL round-bottom flask
- Magnetic stir bar and stir plate

Procedure:

- In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol) and [Mn(TPP)Cl] (0.05 mmol) in 5 mL of acetonitrile.
- Prepare a solution of NaIO₄ (2 mmol) in 10 mL of deionized water.
- Add the NaIO₄ solution to the flask containing the imidazoline and catalyst.
- Allow the reaction to proceed at room temperature under a normal air atmosphere.
- Monitor the reaction's progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate/methanol (4:1).
- Upon completion of the reaction, add 30 mL of water to the flask.
- Extract the target product from the aqueous mixture using two 20 mL portions of dichloromethane.
- Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude imidazole derivative.
- Purify the product as necessary (e.g., via column chromatography).
- Confirm the structure of the final product using infrared spectroscopy (IR) and ¹H nuclear magnetic resonance (¹H NMR) spectroscopy.[8]



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Caption: General workflow for the synthesis of 2-(1H-imidazol-2-yl)pyridine.

Protocol: In Vitro BRAF Kinase Inhibition Assay

Derivatives of **2-(1H-imidazol-2-yl)pyridine** have been identified as potential BRAF inhibitors. [7] The following is a representative protocol for screening such compounds against BRAF kinase activity, adapted from standard luminescence-based assay methodologies.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a test compound against BRAF kinase.

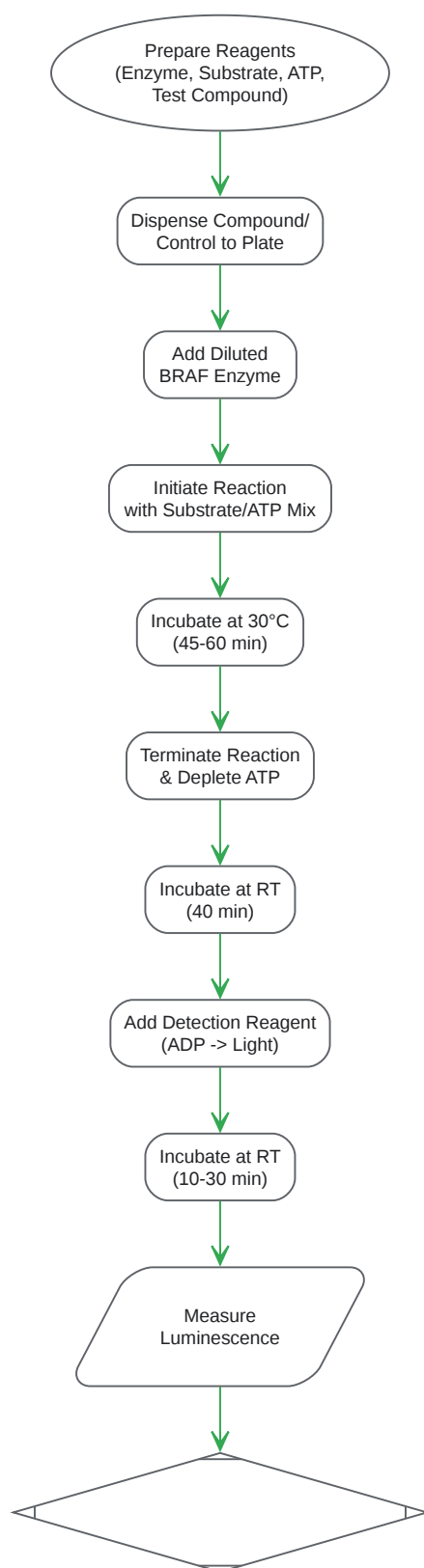
Materials:

- Recombinant active BRAF enzyme (e.g., V600E mutant)
- Kinase substrate (e.g., inactive MEK1)
- Adenosine triphosphate (ATP)
- Test compound (dissolved in DMSO)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM $MgCl_2$, 1 mM EGTA, 0.01% Brij-35)
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- 96-well or 384-well plates (white, opaque)
- Microplate reader with luminescence detection capabilities

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound in kinase buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%) to avoid solvent effects.
- **Enzyme Preparation:** Thaw the recombinant BRAF enzyme on ice and dilute it to the desired working concentration (e.g., 2.5 ng/ μ L) with 1x Kinase Buffer.
- **Reaction Setup:**
 - To the wells of a microplate, add the diluted test compound or vehicle control (DMSO).

- Add the diluted BRAF enzyme to all wells except for the "no enzyme" blank controls.
- Initiate the kinase reaction by adding a master mix containing the MEK1 substrate and ATP (at a final concentration near the K_m of the enzyme).
- Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the enzymatic reaction to proceed.
- Detection:
 - Terminate the kinase reaction and deplete the remaining ATP by adding the detection kit's "Stop" or "ADP-Glo™" reagent. Incubate for 40 minutes at room temperature.
 - Add the "Detection" reagent, which converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 10-30 minutes at room temperature to stabilize the signal.
- Data Acquisition: Measure the luminescence of each well using a microplate reader.
- Data Analysis:
 - Subtract the background luminescence (from "no enzyme" wells) from all other readings.
 - Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and blank (100% inhibition).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.[\[9\]](#)[\[11\]](#)



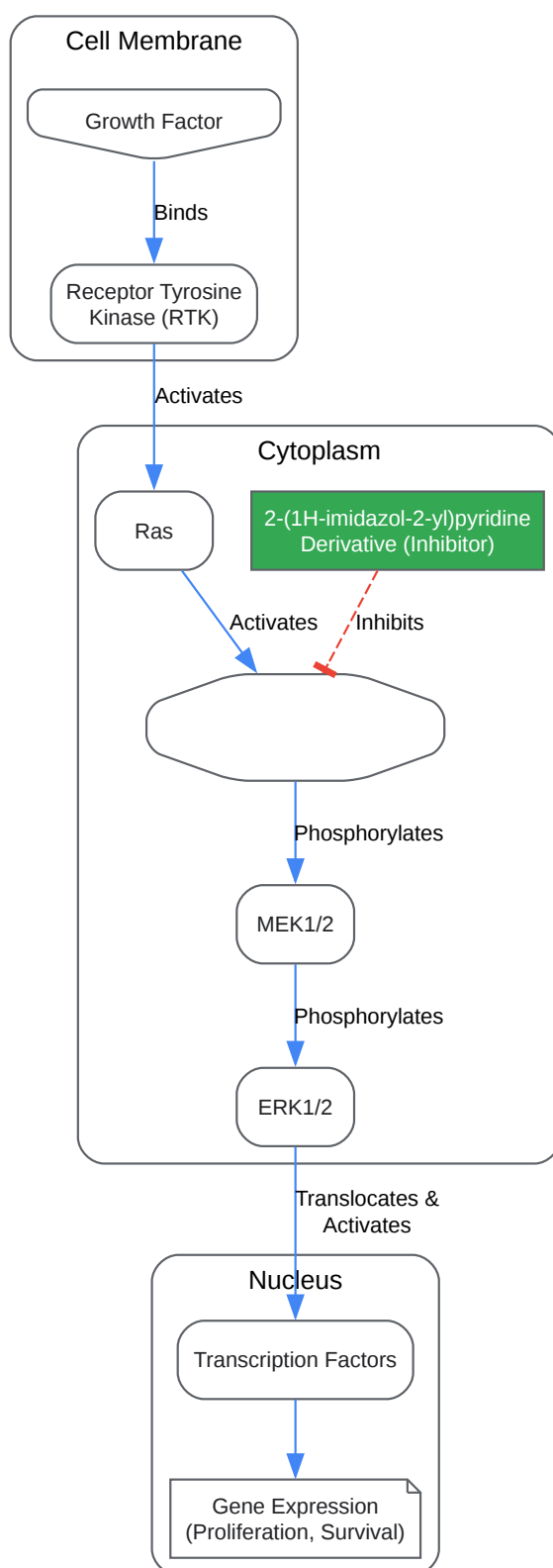
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Caption: Experimental workflow for an in vitro BRAF kinase inhibitor assay.

Biological Context: The MAPK/ERK Signaling Pathway

Derivatives of **2-(1H-imidazol-2-yl)pyridine** are being explored as inhibitors of BRAF, a key protein kinase in the Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway.^{[7][12][13]} This pathway is a critical chain of proteins that relays signals from cell surface receptors to the DNA in the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.^{[12][14]}

In many cancers, such as melanoma, mutations in the BRAF gene (most commonly the V600E mutation) lead to the constitutive activation of the BRAF protein.^{[9][15]} This results in uncontrolled downstream signaling through MEK and ERK, driving incessant cell division and tumor growth.^{[13][15]} BRAF inhibitors act by binding to the ATP-binding site of the mutated BRAF kinase, blocking its activity and thereby shutting down this oncogenic signaling cascade.^{[16][17]}



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Caption: The MAPK/ERK pathway and the site of action for BRAF inhibitors.

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